molecular formula C15H16N4S B12917769 9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine CAS No. 920503-50-0

9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine

Cat. No.: B12917769
CAS No.: 920503-50-0
M. Wt: 284.4 g/mol
InChI Key: SYRIRQBPASFDBD-UHFFFAOYSA-N
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Description

9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine is a synthetic purine derivative designed for chemical and pharmaceutical research applications. Purines with substitutions at the N9 and C6 positions are privileged scaffolds in medicinal chemistry, known to exhibit a broad spectrum of biological activities. Related 6,9-disubstituted purine analogues have been investigated as cytotoxic agents and for the treatment of conditions such as lupus nephritis . Other structural analogues have also been explored for their potential antibacterial, antileishmanial, and antitumor properties . The specific 2-(methylsulfanyl)ethyl side chain at the C6 position may influence the compound's electronic properties and lipophilicity, which can be critical for modulating its interaction with biological targets like enzyme active sites. This compound is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for the latest findings on related purine compounds.

Properties

CAS No.

920503-50-0

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

9-benzyl-6-(2-methylsulfanylethyl)purine

InChI

InChI=1S/C15H16N4S/c1-20-8-7-13-14-15(17-10-16-13)19(11-18-14)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3

InChI Key

SYRIRQBPASFDBD-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine core with benzyl and methylthioethyl groups. The process often starts with the preparation of a suitable purine precursor, followed by selective alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine involves its interaction with specific molecular targets. The benzyl and methylthioethyl groups can enhance its binding affinity to certain enzymes or receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

The following analysis compares 9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine with structurally or functionally related purine derivatives, focusing on substituent effects, biological activity, and synthetic strategies.

Substituent Position and Type
Compound Name N9 Substituent C6 Substituent C2 Substituent Key Features
This compound Benzyl 2-(methylsulfanyl)ethyl H Flexible sulfur-containing side chain; potential metabolic stability
9-Benzyl-6-(dimethylamino)-9H-purine Benzyl Dimethylamino (NMe₂) H Electron-donating amino group; weak antirhinovirus activity (IC₅₀ >10 µM)
2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine 4-Methylbenzyl Dimethylamino (NMe₂) Cl Enhanced antirhinovirus activity (IC₅₀ = 0.08 µM); chloro group improves potency
2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine 4-Methoxyphenylmethyl 2-Furyl Cl Potent antitubercular activity (MIC = 0.39 µg/mL); furyl and chloro synergy
9-Benzyl-6-(benzyloxy)-9H-purin-2-amine Benzyl Benzyloxy (OBn) NH₂ Polar benzyloxy group; lower logP compared to sulfur analogs

Key Observations :

  • C6 Position: Sulfur-containing groups (e.g., SCH₃, thioethyl) enhance hydrophobicity and may improve membrane permeability compared to polar groups like benzyloxy (OBn) or amino (NMe₂).
  • C2 Position : Chloro substituents significantly boost biological activity in antiviral and antitubercular contexts, as seen in compounds 29 (IC₅₀ = 0.08 µM) and 48 (MIC = 0.39 µg/mL) . The absence of a chloro group in the target compound may limit its potency against similar targets.
  • N9 Position : Benzyl and substituted benzyl groups (e.g., 4-methylbenzyl) are common in purine derivatives to modulate steric and electronic properties.
Physicochemical Properties
Property This compound 9-Benzyl-6-(dimethylamino)-9H-purine 2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine
LogP (Predicted) ~2.8 (high) ~1.5 (moderate) ~2.1 (moderate)
Solubility Low (hydrophobic SCH₃) Moderate (polar NMe₂) Low (hydrophobic furyl)
Metabolic Stability High (SCH₃ resists oxidation) Moderate (NMe₂ susceptible to oxidation) Moderate (chloro stabilizes)

Biological Activity

9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structure that includes a benzyl group at the nitrogen atom in position 9, a methylsulfanyl group at position 6, and an ethyl group at position 2 of the purine ring. Its complex molecular structure contributes to its diverse biological activities, including potential anti-cancer properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural characteristics are summarized in the following table:

Feature Description
Molecular Formula C13H16N4S
Purine Core Contains a fused double-ring structure
Substituents Benzyl group (position 9), methylsulfanyl (position 6), ethyl group (position 2)

Anticancer Properties

Research indicates that derivatives of this compound may possess significant anti-cancer properties . These compounds can interfere with DNA synthesis and repair mechanisms, which are critical processes in cancer cell proliferation. A study highlighted that thiopurines, a class that includes this compound, have been shown to exhibit cytotoxic effects against various cancer cell lines by disrupting nucleotide metabolism pathways.

Interaction with Biological Targets

Preliminary studies have focused on the binding affinity of this compound with enzymes involved in nucleotide metabolism. The interaction studies suggest that it may influence pathways critical for cell proliferation and survival. For instance, it has been observed to interact with topoisomerase II, an enzyme essential for DNA replication and transcription .

Case Studies and Research Findings

  • Antimycobacterial Activity : A related study on similar purine derivatives reported high antimycobacterial activity against Mycobacterium tuberculosis, with minimal toxicity to mammalian cells. The derivatives exhibited effective inhibition of bacterial growth at low concentrations (MIC = 0.39 µg/mL), suggesting potential applications in tuberculosis treatment .
  • Pharmacodynamics : The pharmacodynamics of this compound indicate that it may act as an ATP-competitive inhibitor or as an inhibitor of topoisomerases, which play pivotal roles in DNA topology during replication . This mechanism could be leveraged for therapeutic interventions in cancer and other proliferative diseases.
  • Bioisosterism Studies : The concept of bioisosterism has been applied to modify the biological activity of purines. Substituting different functional groups at specific positions has been shown to retain or enhance biological activity while altering pharmacokinetic properties . This approach can guide the design of more effective derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine, and how can yield and purity be improved?

  • Methodological Answer : A modified Suzuki-Miyaura cross-coupling reaction (e.g., using Pd(PPh₃)₄ as a catalyst) can introduce aryl/alkyl groups at the 6-position . For the benzyl and methylsulfanylethyl substituents, nucleophilic substitution under basic conditions (e.g., Cs₂CO₃ in DMF) with benzyl bromide or methylsulfanylethyl halides is effective . Monitor reaction progress via TLC (n-hexane:EtOAc 0.5:3.5) and purify via column chromatography (EtOAc/hexane gradients) followed by recrystallization (hot methanol) to enhance purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., m/z 347.44 for C₁₉H₁₇N₅S) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol). Analyze crystal packing (monoclinic P2₁/c system, β = 121.3°, hydrogen-bonded dimers with N–H⋯N interactions) to resolve stereochemistry .
  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., benzyl protons at δ 4.5–5.5 ppm, methylsulfanyl protons at δ 2.1–2.5 ppm) .

Advanced Research Questions

Q. How do substituents at the 6-position influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • Synthetic Variation : Replace the methylsulfanylethyl group with other thioethers (e.g., benzylsulfanyl) or halides (e.g., Cl) via Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Biological Assays : Test derivatives against target enzymes (e.g., purine metabolism enzymes) using kinetic assays (IC₅₀ measurements) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data (e.g., dihedral angles of 71–75° between purine and substituents) to predict binding affinities .

Q. What strategies resolve contradictions in reported biological activities of thiopurine derivatives?

  • Methodological Answer :

  • Systematic Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%) and rule out impurities as confounding factors .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent electronic effects (e.g., electron-withdrawing groups reducing activity) .

Q. How can computational modeling guide the design of 9-Benzyl-6-[2-(methylsulfanylethyl)]-9H-purine analogs with enhanced stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess substituent effects on purine ring planarity .
  • Hydrogen Bond Analysis : Simulate interactions (e.g., N–H⋯N bonds with R₂²(8) motifs) to predict crystal packing stability .
  • Solubility Prediction : Use COSMO-RS to estimate logP values and prioritize derivatives with balanced hydrophilicity .

Methodological Notes

  • Synthetic Protocols : Avoid DMF as a solvent in scale-up due to purification challenges; switch to toluene or THF .
  • Crystallization : For diffraction-quality crystals, use seed crystals and control evaporation rates (<0.5 mL/day) .
  • Data Reproducibility : Adhere to CRDC guidelines (e.g., RDF2050108 for process control in chemical engineering) to standardize experimental reporting .

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